
1-(2-Methylpropyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)azepane is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 2-methylpropyl group attached to the azepane ring. Azepanes are known for their versatility in synthetic chemistry and their applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)azepane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylpropylamine with a suitable dihaloalkane, such as 1,6-dibromohexane, in the presence of a base like sodium hydride, can lead to the formation of this compound. The reaction typically requires refluxing in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-(2-Methylpropyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding azepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the azepane ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of azepane derivatives with additional functional groups.
Reduction: Formation of reduced azepane compounds.
Substitution: Formation of substituted azepane derivatives.
科学研究应用
1-(2-Methylpropyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2-Methylpropyl)azepane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
相似化合物的比较
1-(2-Methylpropyl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound without the 2-methylpropyl group.
Hexahydroazepine: A fully saturated azepane derivative.
Homopiperidine: Another seven-membered heterocyclic compound with a nitrogen atom.
Uniqueness: this compound is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties
By understanding the detailed aspects of this compound, researchers can explore its full potential in various scientific and industrial fields.
属性
CAS 编号 |
39198-11-3 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)azepane |
InChI |
InChI=1S/C10H21N/c1-10(2)9-11-7-5-3-4-6-8-11/h10H,3-9H2,1-2H3 |
InChI 键 |
IZGYFULUQYCHTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


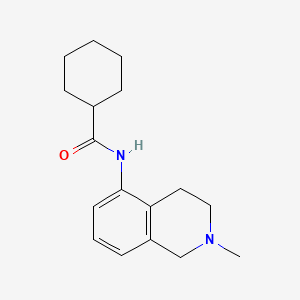

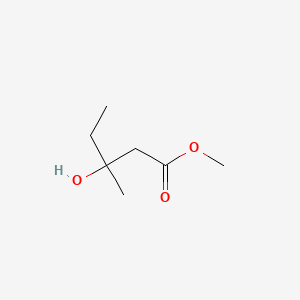


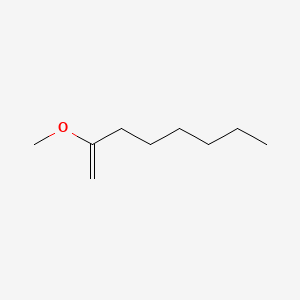
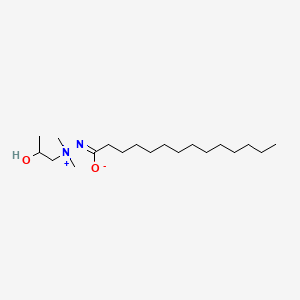

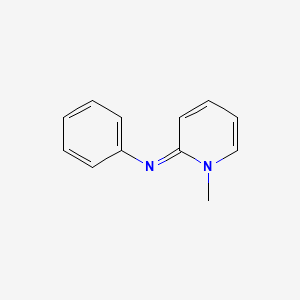
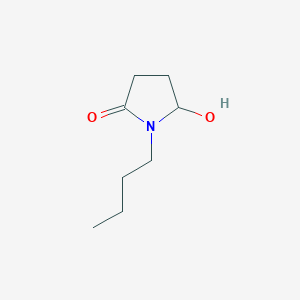
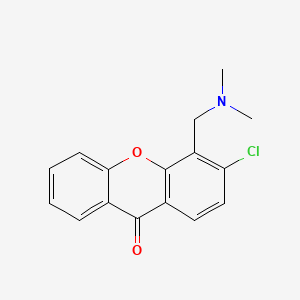
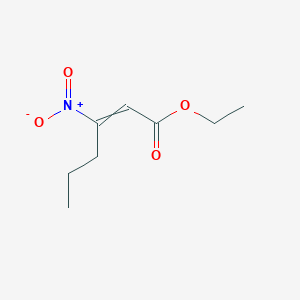
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)

